molecular formula C9H12O2 B057066 2,3-Dimethoxytoluene CAS No. 4463-33-6

2,3-Dimethoxytoluene

Cat. No. B057066
CAS RN: 4463-33-6
M. Wt: 152.19 g/mol
InChI Key: WMXFNCKPYCAIQW-UHFFFAOYSA-N
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Patent
US03950236

Procedure details

To a stirred solution of 35.6 g (0.24 mole) of 3,4-dimethoxytoluene and 14.6 g (0.11 mole) AlCl3 in 200 ml CS2 there was added dropwise over the course of 1 hr. 0.1 mole 3,4-dimethoxyphenylacetyl chloride (freshly prepared from 3,4-dimethoxyphenylacetic acid). The mixture was stirred overnight at 25°, poured into ice, and the resulting oil extracted into benzene. The extracts were dried and evaporated to yield a black viscous oil from which excess dimethoxytoluene was distilled in vacuo. After the pot residue had cooled, alcohol was added and the mixture was allowed to stand 24 hr at 0°. This allowed isolation of essentially pure ketone 4,5-dimethoxy-2-(3,4-dimethoxyphenylacetyl) toluene as a brown powder (25.4 g or 80% yield based upon the acid chloride). An analytical sample was recrystallized from EtOH-EtOAc to yield 4,5-dimethoxy-2-(3,4-dimethoxyphenylacetyl) toluene as white needles, mp 115°. Nmr (δ): 2.52 (s, 3H), 3.82 (s, 6H), 3.85 (s, 3H), 3.88 (s, 3H), 4.15 (s, 2H), 6.68 (s, 1H), 6.77 (s, 3H), 7.30 (s, 1H). Anal. Calcd for C19H22O5 : C, 69.07; H, 6.71. Found: C, 68.84; H, 6.93.
Quantity
35.6 g
Type
reactant
Reaction Step One
Name
Quantity
14.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5](C)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[Al+3].[Cl-].[Cl-].[Cl-].[CH3:16]OC1C=C(CC(Cl)=O)C=CC=1OC.COC1C=C(CC(O)=O)C=CC=1OC>C(=S)=S>[CH3:10][O:9][C:8]1[C:3]([O:2][CH3:1])=[C:4]([CH3:16])[CH:5]=[CH:6][CH:7]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
35.6 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C
Name
Quantity
14.6 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
200 mL
Type
solvent
Smiles
C(=S)=S
Step Two
Name
Quantity
0.1 mol
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CC(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CC(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at 25°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured into ice
EXTRACTION
Type
EXTRACTION
Details
the resulting oil extracted into benzene
CUSTOM
Type
CUSTOM
Details
The extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C(=C(C=CC1)C)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.